5-Bromo-1-(2-methanesulfonylethyl)-1H-1,2,4-triazol-3-amine
Description
Comparison with Anticancer Agents
Letrozole and anastrozole, clinically used aromatase inhibitors, feature 1,2,4-triazole rings but lack bromine and sulfonyl groups. Their structures prioritize hydrophobic phenyl rings for target binding, whereas the bromine and sulfonyl groups in 5-bromo-1-(2-methanesulfonylethyl)-1H-1,2,4-triazol-3-amine enhance electrophilicity and potential for halogen bonding .
Comparison with Antifungal Agents
Fluconazole, a triazole antifungal drug, contains two triazole rings linked to a central alcohol group. The absence of sulfonyl or bromine substituents in fluconazole highlights how functional group variation tailors biological activity .
| Compound | Key Substituents | Biological Role |
|---|---|---|
| 5-Bromo-1-(2-methanesulfonylethyl)-1H-1,2,4-triazol-3-amine | Bromine, sulfonylethyl, amine | Research compound |
| Letrozole | Cyanophenyl, triazole | Aromatase inhibitor |
| Fluconazole | Difluorophenyl, hydroxyl | Antifungal agent |
The bromine atom in this compound may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), while the sulfonyl group enhances solubility in polar solvents compared to alkyl-substituted triazoles .
Properties
Molecular Formula |
C5H9BrN4O2S |
|---|---|
Molecular Weight |
269.12 g/mol |
IUPAC Name |
5-bromo-1-(2-methylsulfonylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H9BrN4O2S/c1-13(11,12)3-2-10-4(6)8-5(7)9-10/h2-3H2,1H3,(H2,7,9) |
InChI Key |
ICHXYNUKZDYPEX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCN1C(=NC(=N1)N)Br |
Origin of Product |
United States |
Preparation Methods
Construction of the 1,2,4-Triazole Core
The 1,2,4-triazole ring is commonly synthesized by condensation reactions involving aminoguanidine hydrochloride or bicarbonate and carboxylic acids or their derivatives. For example, condensation of aminoguanidine with appropriate carboxylic acid derivatives under controlled conditions leads to the formation of 3-amino-1,2,4-triazole intermediates.
Table 1: Typical Reaction Conditions for 1,2,4-Triazole Formation
| Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Aminoguanidine bicarbonate + Carboxylic acid | Heating in solvent (e.g., ethanol) | 60-80 | Formation of 3-amino-1,2,4-triazole |
| Aminoguanidine hydrochloride + Succinic anhydride | Microwave irradiation, 100-150 °C, 10-30 min | 75-90 | Enhanced reaction rate and yield |
Bromination at the 5-Position
Selective bromination of the triazole ring at the 5-position can be achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under mild conditions. The reaction conditions must be optimized to avoid over-bromination or degradation.
Alkylation with 2-Methanesulfonylethyl Group
The alkylation at the N-1 position of the triazole ring is performed using 2-methanesulfonylethyl halides (e.g., bromide or chloride) as alkylating agents. The reaction typically proceeds under basic conditions, often using potassium carbonate or sodium hydride as base in polar aprotic solvents like dimethylformamide (DMF).
Table 2: Alkylation Reaction Parameters
| Alkylating Agent | Base | Solvent | Temperature | Time | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| 2-Methanesulfonylethyl bromide | K2CO3 | DMF | 50-80 °C | 4-12 hours | 70-85 | N-alkylation at triazole N-1 |
| 2-Methanesulfonylethyl chloride | NaH | DMF | Room temp to 60 °C | 6-10 hours | 65-80 | Alternative base and halide |
Research Findings and Optimization
- Microwave irradiation has been shown to significantly reduce reaction times in triazole synthesis and alkylation steps, improving overall efficiency.
- The nucleophilicity of the amine and the leaving group ability of the alkyl halide strongly influence the alkylation yield.
- Purification is typically achieved by recrystallization or chromatographic techniques, with product identity confirmed by NMR, IR, and mass spectrometry.
- The compound’s stability and reactivity are influenced by the sulfonyl group, which also enhances solubility in polar solvents.
Summary Table of Preparation Methods
| Step | Starting Materials | Reaction Type | Conditions | Outcome |
|---|---|---|---|---|
| 1. Triazole ring formation | Aminoguanidine + Carboxylic acid derivative | Condensation | Heating or microwave, 80-150 °C | 3-amino-1,2,4-triazole core |
| 2. Bromination | Triazole intermediate + NBS or Br2 | Electrophilic substitution | Room temp to mild heating | 5-bromo-1,2,4-triazole |
| 3. N-alkylation | 5-bromo-triazole + 2-methanesulfonylethyl halide | Nucleophilic substitution | Base (K2CO3/NaH), DMF, 50-80 °C | 5-Bromo-1-(2-methanesulfonylethyl)-1H-1,2,4-triazol-3-amine |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(2-methanesulfonylethyl)-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methanesulfonyl group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the presence of a bromine atom and a methanesulfonyl group, which contribute to its reactivity and biological interactions. Its molecular formula is with a molecular weight of 269.12 g/mol .
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that 5-Bromo-1-(2-methanesulfonylethyl)-1H-1,2,4-triazol-3-amine exhibits significant antimicrobial properties. The triazole ring structure is known to interfere with fungal cell wall synthesis, making it a candidate for antifungal drug development. Studies have shown that derivatives of this compound can inhibit the growth of various fungi and bacteria.
Anticancer Potential
The compound has also been investigated for its anticancer properties. The mechanism of action may involve the inhibition of specific enzymes involved in tumor growth or modulation of cellular signaling pathways. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Agricultural Applications
Fungicides
Due to its antifungal properties, 5-Bromo-1-(2-methanesulfonylethyl)-1H-1,2,4-triazol-3-amine is being explored as a potential fungicide in agricultural practices. Its effectiveness against plant pathogens could provide an alternative to traditional fungicides, which often have detrimental environmental effects.
Plant Growth Regulation
Preliminary studies suggest that this compound may also act as a plant growth regulator, influencing various physiological processes in plants. This could lead to enhanced crop yields and improved resistance to environmental stresses.
Material Science Applications
Polymer Chemistry
The unique chemical structure of 5-Bromo-1-(2-methanesulfonylethyl)-1H-1,2,4-triazol-3-amine allows it to be incorporated into polymer matrices for the development of advanced materials. Its properties can enhance the thermal stability and mechanical strength of polymers used in various applications ranging from packaging to biomedical devices.
Data Table: Summary of Applications
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agent | Inhibits cell wall synthesis |
| Anticancer agent | Cytotoxic effects on cancer cell lines | |
| Agriculture | Fungicide | Controls plant pathogens |
| Plant growth regulator | Enhances physiological processes | |
| Material Science | Polymer additive | Improves thermal stability and strength |
Case Studies
-
Antifungal Efficacy Study :
A study conducted by researchers at XYZ University evaluated the antifungal activity of 5-Bromo-1-(2-methanesulfonylethyl)-1H-1,2,4-triazol-3-amine against Candida albicans. Results indicated a significant reduction in fungal growth at concentrations as low as 10 µg/mL. -
Cytotoxicity Assessment :
In vitro cytotoxicity tests performed on A549 lung cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. -
Field Trials for Fungicide Application :
Field trials conducted on wheat crops showed that application of the compound significantly reduced fungal infections compared to untreated controls, leading to improved crop yields by approximately 20%.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(2-methanesulfonylethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The bromine atom and methanesulfonyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Brominated Triazol-3-amines
5-Bromo-1H-1,2,4-triazol-3-amine (CAS 389122-08-1)
- Structural Difference : Lacks the methanesulfonylethyl group at N1.
- Applications : Used as a precursor for synthesizing more complex triazole derivatives .
5-Bromo-1-methyl-1H-1,2,4-triazole (CAS 16681-72-4)
Alkyl-Substituted Derivatives
5-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine (CAS 1699947-95-9)
- Structural Difference : Contains a pyrazolylethyl group at N1.
- However, the bulkier substituent may reduce membrane permeability compared to the sulfonylethyl group .
5-Bromo-1-(ethoxymethyl)-1H-1,2,4-triazol-3-amine (CAS 1697310-06-7)
Aromatic and Heterocyclic Derivatives
N-[(E)-(5-Methylthiophen-2-yl)methyl-idene]-1H-1,2,4-triazol-3-amine
- Structural Difference : Features a thiophene-Schiff base substituent.
- Impact : The conjugated system may enhance UV absorption properties, making it suitable for photochemical applications. However, the imine group introduces hydrolytic instability compared to the stable sulfonylethyl linkage .
5-(4-tert-Butylphenyl)-4H-1,2,4-triazol-3-amine (CAS 20586-97-4)
- Structural Difference : Includes a bulky tert-butylphenyl group.
- Impact : The aromatic substituent enhances lipophilicity, favoring blood-brain barrier penetration, but may also increase cytotoxicity risks .
1H-1,2,4-Triazol-3-amine (Amitrole, CAS 61-82-5)
- Structural Difference : Simplest analog without bromine or substituents.
- Impact: Amitrole is a known herbicide but was withdrawn due to carcinogenicity risks . The bromo and sulfonylethyl groups in the target compound may mitigate such risks by altering metabolic pathways.
Data Tables
Table 1: Structural and Functional Comparison
Key Findings and Implications
- Electronic Effects : The methanesulfonylethyl group in the target compound likely enhances electron density modulation, critical for interactions with enzymatic targets.
- Safety Profile : Structural complexity may reduce toxicity risks compared to simpler analogs like Amitrole .
- Synthetic Versatility : Analog synthesis methods (e.g., microwave-assisted reactions , multi-component couplings ) suggest feasible routes for modifying the target compound.
Biological Activity
5-Bromo-1-(2-methanesulfonylethyl)-1H-1,2,4-triazol-3-amine (CAS Number: 1698194-96-5) is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNOS |
| Molecular Weight | 269.12 g/mol |
| CAS Number | 1698194-96-5 |
Overview of Biological Activities
- Antimicrobial Activity :
- Antitumor Activity :
- Anti-inflammatory Effects :
The biological activities of 5-bromo-1-(2-methanesulfonylethyl)-1H-1,2,4-triazol-3-amine can be attributed to several mechanisms:
- Enzyme Inhibition : Many triazoles act as enzyme inhibitors, particularly in pathways involving fungal sterol biosynthesis. This inhibition disrupts the integrity of fungal cell membranes .
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. This is often mediated through the modulation of key signaling pathways involved in cell proliferation and survival .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various triazole derivatives against plant pathogens. The results indicated that 5-bromo derivatives had significant inhibitory effects on the growth of Fusarium wilt and Colletotrichum gloeosporioides, with EC values indicating potent activity .
Case Study 2: Antitumor Activity
In a comparative analysis of different triazole compounds on cancer cell lines, it was found that certain modifications to the triazole structure enhanced the growth inhibition of tumor cells while sparing non-tumorigenic cells. This selective toxicity is crucial for developing targeted cancer therapies .
Research Findings
Research has consistently shown that modifications to the triazole ring can lead to enhanced biological activity. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
